molecular formula C10H10O3 B13435091 5-(2-Hydroxyethyl)-3(2H)-benzofuranone

5-(2-Hydroxyethyl)-3(2H)-benzofuranone

Cat. No.: B13435091
M. Wt: 178.18 g/mol
InChI Key: XGFPFNZOPHINPN-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is an organic compound that belongs to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a hydroxyethyl group attached to it. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone typically involves the reaction of benzofuranone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-3(2H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The benzofuranone core can be reduced to form a dihydrobenzofuranone derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5-(2-carboxyethyl)-3(2H)-benzofuranone.

    Reduction: Formation of 5-(2-hydroxyethyl)-dihydrobenzofuranone.

    Substitution: Formation of 5-(2-haloethyl)-3(2H)-benzofuranone derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-3(2H)-benzofuranone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-3(2H)-benzofuranone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzofuranone core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)-3(2H)-benzofuranone is unique due to its benzofuranone core structure, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c11-4-3-7-1-2-10-8(5-7)9(12)6-13-10/h1-2,5,11H,3-4,6H2

InChI Key

XGFPFNZOPHINPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)CCO

Origin of Product

United States

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